1,7-Dimethyl-8-nitro-3-propyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,7-Dimethyl-8-nitro-3-propyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family It is characterized by its unique structure, which includes a nitro group at the 8th position, two methyl groups at the 1st and 7th positions, and a propyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-8-nitro-3-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by alkylation and methylation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-8-nitro-3-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
1,7-Dimethyl-8-nitro-3-propyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,7-Dimethyl-8-nitro-3-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, altering the compound’s reactivity and interaction with biological molecules. The methyl and propyl groups influence the compound’s hydrophobicity and binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-7-propyl-8-(3-toluidino)-3,7-dihydro-1H-purine-2,6-dione
- 1,3-Dimethyl-8-(4-morpholinyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione
- 1,3-Dimethyl-8-propoxy-7-propyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
1,7-Dimethyl-8-nitro-3-propyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the nitro group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
668470-42-6 |
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Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
1,7-dimethyl-8-nitro-3-propylpurine-2,6-dione |
InChI |
InChI=1S/C10H13N5O4/c1-4-5-14-7-6(8(16)13(3)10(14)17)12(2)9(11-7)15(18)19/h4-5H2,1-3H3 |
InChI Key |
KGAXLJOMGGZQGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
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